2-Methyl-1,3-dioxolane-2-ethanol
Overview
Description
“2-Methyl-1,3-dioxolane-2-ethanol” is a chemical compound with the CAS Number: 5754-32-5 and a molecular weight of 132.16 . It is used as an extractant and solvent for oils, fats, waxes, dyestuffs, and cellulose derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 102-105 °C (Press: 20 Torr) and a density of 1.063±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Scientific Research Applications of 2-Methyl-1,3-dioxolane-2-ethanol
Synthesis and Organic Chemistry Applications this compound has been efficiently synthesized from 4-hydroxy-2-butanone and ethylene glycol, using a weak acid catalyst and ethyl acetate as the reaction solvent. This synthesis process achieved a high isolated yield of 90%. The compound is identified as a useful methyl vinyl ketone equivalent, highlighting its potential utility in organic synthesis (Petroski, 2002).
Renewable Energy and Industrial Solvents In the context of renewable energy, this compound derivatives, specifically dioxolane mixtures, have been explored for their potential in producing sustainable gasoline blending components, diesel oxygenates, and industrial solvents. These mixtures exhibit high anti-knock indices, comparable to high octane gasoline, and a net heat of combustion significantly higher than ethanol, making them promising for renewable fuel applications (Harvey et al., 2016).
Polymerization and Material Science In material science, this compound is involved in the cationic ring-opening polymerization of specific compounds. This process results in the formation of poly(ether-ketone) structures, which have applications in creating advanced materials with unique properties (Park et al., 1996).
Chemical Analysis and Physical Properties The compound also plays a role in the study of surface tensions and densities in mixtures, aiding in the understanding of molecular interactions in binary mixtures. This research is crucial for designing and optimizing various industrial processes and products (Calvo et al., 2004).
Water/Ethanol Separation Technology Furthermore, derivatives of this compound are used in creating amphiphilic AB-block copolymer networks, which have shown potential in separating water/ethanol mixtures by pervaporation. This process is significant in industries where the separation of these mixtures is essential, such as in the production of biofuels (Prez et al., 1998).
Safety and Hazards
“2-Methyl-1,3-dioxolane-2-ethanol” is classified as a highly flammable liquid and vapor that causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
Dioxolanes, a group of organic compounds containing the dioxolane ring, can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that the compound might interact with these types of molecules in biological systems.
Mode of Action
It is known that 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that 2-Methyl-1,3-dioxolane-2-ethanol might interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound’s potential to interact with carbonyl compounds suggests that it might influence pathways involving these molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is highly flammable, posing a severe fire hazard when exposed to heat, flame, and/or oxidisers . Therefore, the storage and handling conditions of the compound can significantly impact its stability and efficacy.
properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2-3-7)8-4-5-9-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEMSDRABAGGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337077 | |
Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5754-32-5 | |
Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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